molecular formula C20H32O2 B156741 5beta-Mestanolone CAS No. 3275-58-9

5beta-Mestanolone

Cat. No.: B156741
CAS No.: 3275-58-9
M. Wt: 304.5 g/mol
InChI Key: WYZDXEKUWRCKOB-IHTGJJIASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5beta-Mestanolone involves several steps. One method uses 4-androstene-3,17-dione as the starting material. This compound undergoes an acid-catalyzed reaction with triethyl orthoformate in organic solvents like low-carbon alcohols to obtain an etherate. The etherate then undergoes a Grignard addition reaction with methyl-magnesium-halide in an organic solvent to form a 17-methyl-3-ethyoxyl-5-diene alcohol. This intermediate is then catalyzed with palladium charcoal for hydrogenation, resulting in a ketone. Finally, the ketone undergoes acid-catalyzed hydrolysis in organic solvents to yield crude this compound, which is then refined .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cheap and readily available raw materials, efficient catalytic reactions, and high recovery rates of solvents to reduce production costs .

Scientific Research Applications

5beta-Mestanolone has several scientific research applications:

Mechanism of Action

5beta-Mestanolone exerts its effects by binding to androgen receptors within the body’s cells. This binding triggers a series of physiological responses, including increased muscle mass, improved strength, and rapid fat loss. The compound promotes protein synthesis, inhibits protein breakdown, and regulates fat metabolism . These effects are achieved through several mechanisms, including the promotion of protein synthesis, inhibition of protein breakdown, and regulation of fat metabolism .

Properties

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZDXEKUWRCKOB-IHTGJJIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3275-58-9
Record name 5beta-Mestanolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-55974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5.BETA.-MESTANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09R0044QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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